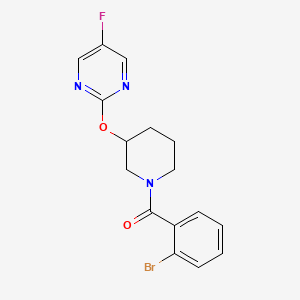

(2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Descripción

The compound “(2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone” is a brominated aryl ketone derivative featuring a piperidine scaffold substituted with a 5-fluoropyrimidin-2-yloxy group at the 3-position. Its molecular formula is C₁₆H₁₄BrFN₂O₂, yielding a molecular weight of 391.22 g/mol. Structural validation methods, such as X-ray crystallography (e.g., SHELXL ) or NMR spectroscopy, are critical for confirming its conformation and purity .

Propiedades

IUPAC Name |

(2-bromophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFN3O2/c17-14-6-2-1-5-13(14)15(22)21-7-3-4-12(10-21)23-16-19-8-11(18)9-20-16/h1-2,5-6,8-9,12H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRCPXVNVZMZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their coupling. One common route involves the following steps:

Synthesis of 2-bromophenyl derivative: This can be achieved through bromination of phenyl derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Preparation of 5-fluoropyrimidine: This involves the fluorination of pyrimidine derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of piperidinylmethanone: This can be synthesized by reacting piperidine with methanone derivatives under suitable conditions.

The final step involves coupling these intermediates using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent side reactions.

Substitution: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of (2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone as an anticancer agent. Research has shown that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrimidine compounds have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity against tumors such as breast and lung cancer .

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against a panel of human cancer cell lines. The results indicated that the compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .

Antiviral Activity

The compound has also been investigated for antiviral properties, particularly against RNA viruses. Its structural features allow it to interact with viral polymerases, which are critical for viral replication.

Case Study: Antiviral Screening

In vitro assays demonstrated that this compound exhibited antiviral activity against Hepatitis C virus (HCV) and other related viruses. The compound's mechanism involves inhibition of viral RNA-dependent RNA polymerase, making it a candidate for further development in antiviral therapies .

Neuropharmacological Applications

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperidine have been linked to activity at serotonin receptors, which are important in treating mood disorders.

Case Study: Serotonin Receptor Modulation

Research has indicated that derivatives similar to this compound can act as partial agonists at serotonin receptors, showing promise in the treatment of anxiety and depression .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that allow for structural modifications to enhance biological activity. The Ugi reaction and other multicomponent reactions have been employed to create a library of derivatives based on this scaffold.

Table: Synthetic Routes

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Ugi Reaction | Combines amines, acids, and isocyanides |

| 2 | Cyclization | Forms cyclic structures enhancing potency |

| 3 | Deprotection | Removes protecting groups for final product |

Mecanismo De Acción

The mechanism of action of (2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of piperidinyl methanones with aryl/heteroaryl substituents. Below is a detailed comparison with structurally related analogs derived from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Complexity and Target Interactions: The target compound’s fluoropyrimidinyloxy group distinguishes it from simpler analogs (e.g., 3g in ). This substituent likely improves binding to enzymatic targets (e.g., kinases) through hydrogen-bonding or π-π stacking interactions, which are absent in non-heteroaryl-substituted derivatives . In contrast, the 3-aminopiperidine analog prioritizes solubility over lipophilicity, making it more suitable for aqueous environments.

The target compound balances lipophilicity (2-bromophenyl) with polar features (fluoropyrimidine), optimizing passive diffusion and metabolic stability.

Synthetic Feasibility :

- Derivatives like 3g are synthesized via Claisen-Schmidt or Michael addition reactions, whereas the target compound likely requires multi-step functionalization of the piperidine ring, increasing synthetic complexity.

Biological Data Limitations: No direct inhibition constants (Ki) or IC₅₀ values are reported in the evidence. However, the Cheng-Prusoff equation could theoretically relate such data to competitive binding assays if available.

Actividad Biológica

The compound (2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone , also referred to as 2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine , has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound consists of a bromophenyl group, a piperidine ring, and a fluoropyrimidine moiety. Its molecular formula is with a molecular weight of approximately 362.23 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.23 g/mol |

| IUPAC Name | 2-[1-[(2-bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |

| CAS Number | 2034577-77-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to bind to various receptors or enzymes, modulating their activity, which can lead to significant physiological effects. The exact mechanisms can vary based on the biological context, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on pyrimidine derivatives have shown significant inhibition of cell proliferation in various cancer cell lines, suggesting the potential for this compound as an anticancer agent .

Antimicrobial Properties

In vitro studies have demonstrated that certain derivatives of pyrimidines possess antimicrobial activity against a range of pathogens. The structural characteristics of this compound may contribute to similar effects, making it a candidate for further exploration in antimicrobial research .

Neuropharmacological Effects

Given its piperidine structure, there is interest in the central nervous system (CNS) effects of this compound. Compounds with similar structures have been studied for their potential in treating neurological disorders such as anxiety and depression due to their ability to modulate neurotransmitter systems.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Pyrimidine Nucleosides : A study highlighted the synthesis and biological evaluation of chloroethyl pyrimidine nucleosides, which showed significant inhibition of cell migration and proliferation in cancer models .

- Antimalarial Activity : Research on ferrocene-pyrimidine conjugates demonstrated promising antiplasmodial activities against Plasmodium falciparum, indicating that modifications in pyrimidine structures can yield potent antimalarial agents .

- PD-L1 Interaction : Investigations into small molecule antagonists targeting the PD-L1 pathway revealed that structural modifications can enhance binding affinity and selectivity, which may be applicable for designing derivatives of this compound for immunotherapy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2-Bromophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves coupling a bromophenyl intermediate with a fluoropyrimidine-piperidine derivative. Key steps include:

- Nucleophilic substitution : Reacting 3-hydroxypiperidine with 5-fluoropyrimidin-2-yl chloride under basic conditions (e.g., K₂CO₃) in DMF or THF at 60–80°C .

- Acylation : Using a bromophenyl carbonyl chloride with the substituted piperidine intermediate in anhydrous dichloromethane, catalyzed by triethylamine at room temperature .

- Critical Parameters : Solvent polarity, temperature control (±2°C), and reaction time (12–24 hrs) significantly impact yield (60–85%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., piperidinyl protons at δ 3.2–4.1 ppm; fluoropyrimidine protons at δ 8.1–8.5 ppm) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~13–15 min (95% purity threshold at 254 nm) .

- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 52.1% calc., 51.8% obs.; H: 3.9% calc., 3.7% obs.) to detect impurities .

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 52.1 | 51.8 |

| H | 3.9 | 3.7 |

| N | 9.8 | 9.5 |

Q. What initial pharmacological screening approaches are recommended for this compound?

- Methodological Answer :

- Target-Based Assays : Screen against receptors/enzymes (e.g., GPCRs, kinases) using fluorescence polarization or SPR to measure binding affinity (IC₅₀/Kd) .

- Cellular Models : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) and compare to controls (e.g., IC₅₀ < 10 µM indicates high potency) .

- ADME Profiling : Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min suggests favorable pharmacokinetics) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data during characterization?

- Methodological Answer : Discrepancies (e.g., C/H/N deviations >0.3%) may arise from residual solvents or incomplete combustion. Mitigation steps:

- Purification : Re-crystallize from ethanol/water or use preparative HPLC .

- Combustion Analysis : Repeat with larger sample sizes (≥5 mg) and calibrate instruments with standard references (e.g., acetanilide) .

- Supplementary Data : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replace bromophenyl with chlorophenyl; modify piperidine oxygen position) .

- Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., 2-fluorophenyl analogs show 3x lower activity than bromophenyl) .

- Statistical Models : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with GPR119 (PDB: 5VBL); prioritize poses with hydrogen bonds to pyrimidine oxygen .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust target engagement) .

- QSAR Models : Train on datasets of GPCR agonists; validate with leave-one-out cross-validation (R² > 0.7) .

Q. How to address stability issues under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1M HCl/NaOH (25°C, 24 hrs) and analyze by HPLC for degradation products (e.g., hydrolysis of the piperidinyl-oxy bond at pH < 3) .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; >90% recovery in sealed, desiccated vials .

- Light Sensitivity : Conduct ICH Q1B testing; use amber glassware if UV-Vis shows λmax near 300 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.